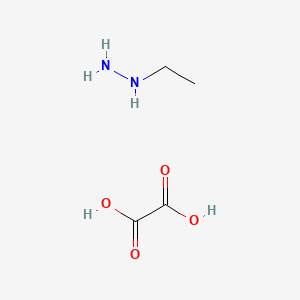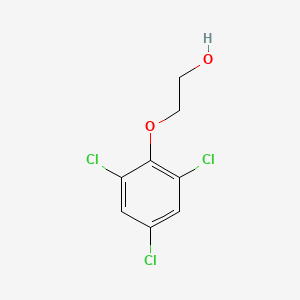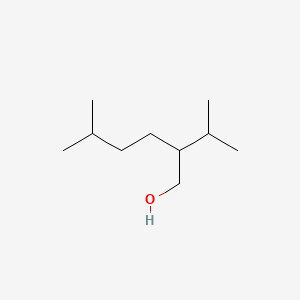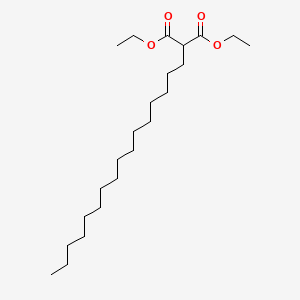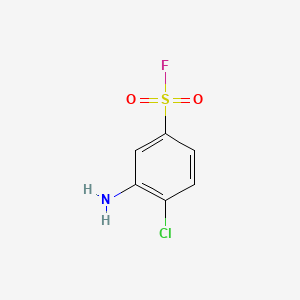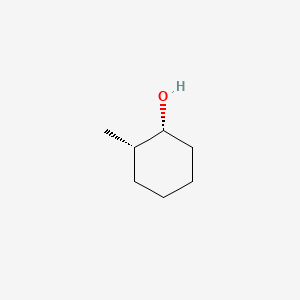
顺-2-甲基环己醇
描述
Cis-2-Methylcyclohexanol is a chemical compound with the molecular formula C7H14O . It is a very critical chemical intermediate for the synthesis of pharmaceuticals, dyes, and spices .
Synthesis Analysis
Cis-2-Methylcyclohexanol can be synthesized through the reduction of other compounds . For instance, it can be produced through an alcoholysis reaction of cyclohexene oxide and methanol with Ag2CsPW12O40 as a catalyst .
Molecular Structure Analysis
The molecular structure of cis-2-Methylcyclohexanol consists of a cyclohexane ring with a methyl group (CH3) and a hydroxyl group (OH) attached . The 3D structure of cis-2-Methylcyclohexanol can be viewed using specific software .
Chemical Reactions Analysis
Cis-2-Methylcyclohexanol undergoes a dehydration reaction when reacted with concentrated sulfuric acid to give two main products . The major product indicates the more stable carbocation formed during the intermediate step .
Physical And Chemical Properties Analysis
Cis-2-Methylcyclohexanol has a molecular weight of 114.1855 . It is flammable and harmful if swallowed or inhaled .
科学研究应用
Biomolecule-Ligand Complex Study
This compound is used in the study of biomolecule:ligand complexes, which are essential for understanding molecular interactions within biological systems .
Free Energy Calculations
It plays a role in free energy calculations that are crucial in fields like biochemistry and pharmacology .
Structure-Based Drug Design
Cis-2-Methylcyclohexanol is involved in structure-based drug design, aiding in the development of new pharmaceuticals .
X-Ray Crystal Complex Refinement
Researchers use this compound for the refinement of x-ray crystal complexes, which is a part of determining molecular structures .
Organic Solvent Effects on Enzymes
It is utilized to study the effect of organic solvents on enzymes like epoxide hydrolase, which has implications in biocatalysis and toxicology .
Chemical Synthesis
The compound is used in chemical synthesis, such as the preparation of esters by reaction with acetic anhydride .
作用机制
安全和危害
未来方向
As a critical chemical intermediate, cis-2-Methylcyclohexanol has attracted attention in recent years. With the development of the pharmaceutical industry, the demand for cis-2-Methylcyclohexanol is greatly increasing . Therefore, research on its synthesis and thermodynamic properties is of great significance .
属性
IUPAC Name |
(1R,2S)-2-methylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-6-4-2-3-5-7(6)8/h6-8H,2-5H2,1H3/t6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVWOBYBJYUSMF-NKWVEPMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701032695 | |
| Record name | cis-2-Methylcyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701032695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-2-Methylcyclohexanol | |
CAS RN |
7443-70-1, 19043-02-8 | |
| Record name | cis-2-Methylcyclohexanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007443701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-2-Methylcyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701032695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-2-methylcyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.352 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1R,2S)-2-Methylcyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of cis-2-methylcyclohexanol in gas hydrate research?
A1: cis-2-Methylcyclohexanol has been identified as a guest species capable of forming methane-structure-H hydrates. [] This finding expands the understanding of potential hydrate formers and their influence on gas hydrate formation conditions.
Q2: How does the position of the methyl group on the cyclohexane ring influence gas hydrate formation?
A2: Research indicates that the decomposition pressure of methane-structure-H hydrates formed with methylcyclohexanol isomers varies depending on the methyl group's position. The decomposition pressures increase in the following order: 1-methylcyclohexanol < cis-2-methylcyclohexanol < trans-2-methylcyclohexanol < cis-4-methylcyclohexanol < trans-4-methylcyclohexanol. This suggests that the steric hindrance imposed by the methyl group plays a role in hydrate stability. []
Q3: Can microorganisms differentiate between cis- and trans-2-methylcyclohexyl acetate for enantioselective hydrolysis?
A3: Yes, specific microorganisms exhibit enantioselectivity when hydrolyzing (±)-trans and cis-2-methylcyclohexyl acetates. The enzymatic activity preferentially hydrolyzes the acetate group from one enantiomer over the other, resulting in the production of (−)-trans-2-methylcyclohexanol with (+)-trans-2-methylcyclohexyl acetate and (−)-cis-2-methylcyclohexanol with (+)-cis-2-methylcyclohexyl acetate. This highlights the potential for using microorganisms in the chiral resolution of these compounds. []
Q4: How does the configuration of 2-methylcyclohexanone influence its biotransformation by Glomerella cingulata?
A4: Glomerella cingulata exhibits stereospecific reduction of (±)-2-methylcyclohexanone. The (2R)-ketone is specifically converted to (+)-cis-2-methylcyclohexanol (1S-2R) with high enantiomeric excess (92% ee), demonstrating the organism's selectivity for this specific configuration. []
Q5: Does cis-2-methylcyclohexanol exhibit different dielectric properties compared to its trans isomer?
A5: Yes, the steric arrangement of the methyl group significantly impacts the dielectric properties. The Kirkwood correlation factor (g) of trans-2-methylcyclohexanol is larger than that of cis-2-methylcyclohexanol. This difference is attributed to the lower steric hindrance in the trans isomer, allowing for greater hydrogen bonding association between molecules. Notably, the g value for cis-2-methylcyclohexanol at 298 K is unusually low (0.75). []
Q6: How does the structure of cis-2-methylcyclohexanol influence its reactivity in acid-catalyzed dehydration reactions?
A6: The cis configuration of the methyl group in cis-2-methylcyclohexanol favors an E2 elimination mechanism during acid-catalyzed dehydration, leading to a higher reaction rate compared to 4-methylcyclohexanol, which undergoes an E1 mechanism. This difference highlights the impact of steric factors on the preferred reaction pathway and subsequent activity. []
Q7: Can cis-2-methylcyclohexanol be resolved using chiral stationary phase HPLC?
A7: Yes, cis-2-methylcyclohexanol can be effectively resolved by converting it to its benzoate or 3,5-dichlorobenzoate derivative and separating the enantiomers using high-performance liquid chromatography (HPLC) on a chiral stationary phase, specifically (+)-poly(triphenylmethyl methacrylate). This technique allows for the separation and analysis of the individual enantiomers. []
Q8: Have any studies explored the gas-phase acidity of cis-2-methylcyclohexanol?
A8: Yes, researchers have determined the gas-phase acidity (ΔG°acid) of cis-2-methylcyclohexanol using kinetic methods based on competitive fragmentations of cluster ions. The estimated ΔG°acid value for cis-2-methylcyclohexanol is 364.1 ± 0.1 kcal/mol, providing insights into its intrinsic acidity in the absence of solvent effects. []
Q9: Has cis-2-methylcyclohexanol been investigated as a substrate for biocatalytic transformations?
A9: Yes, studies have explored the ability of fresh leaves from various Passiflora species to catalyze the oxidation of cis-2-methylcyclohexanol. While the specific activity towards this substrate varied between species, these findings highlight the potential of using readily available plant materials for biocatalytic applications. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



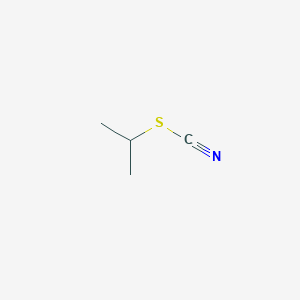
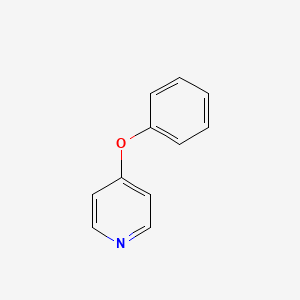

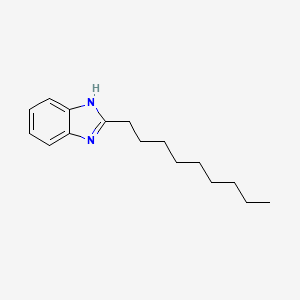
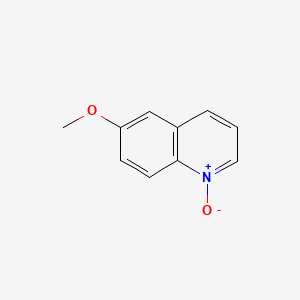
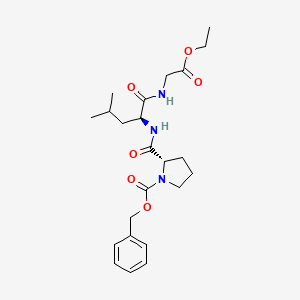
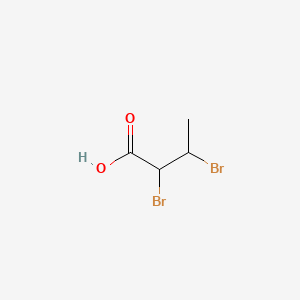

![Ethanone, 1-[4-(dimethylamino)phenyl]-2-hydroxy-2-phenyl-](/img/structure/B1584214.png)
